molecular formula C10H13BrN2O2 B11784115 Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate

Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11784115
M. Wt: 273.13 g/mol
InChI Key: CNZSNZVWLVWOBE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyrazole ring.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrazole ring with aryl groups.

Scientific Research Applications

Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1H-pyrazole-3-carboxylate: Lacks the cyclobutylmethyl group.

    Methyl 4-chloro-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of bromine.

    Methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate: Contains a cyclopropylmethyl group instead of cyclobutylmethyl.

Uniqueness

Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclobutylmethyl group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

methyl 4-bromo-1-(cyclobutylmethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H13BrN2O2/c1-15-10(14)9-8(11)6-13(12-9)5-7-3-2-4-7/h6-7H,2-5H2,1H3

InChI Key

CNZSNZVWLVWOBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1Br)CC2CCC2

Origin of Product

United States

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